![molecular formula C12H16N2O2 B1475770 4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one CAS No. 2092716-60-2](/img/structure/B1475770.png)

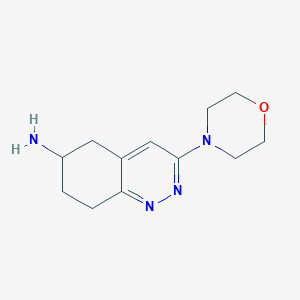

4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one

Descripción general

Descripción

The compound seems to be a derivative of dibenzoxazepinamines . Dibenzoxazepinamines are a class of heterocyclic compounds that have been studied for their potential in various applications .

Synthesis Analysis

Dibenzoxazepinamines can be synthesized from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol . The synthesis process is base-promoted and can be performed under metal-free conditions .Aplicaciones Científicas De Investigación

Antimicrobial Activity

A series of 4-substituted phenyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-thiones have been synthesized and assessed for in vitro antimicrobial activity against a panel of microorganisms, including S. aureus, E. faecalis, P. aeruginosa, E. coli, and C. albicans. Some compounds exhibited significant antimicrobial activity, with their potency correlated with physicochemical descriptors and theoretical descriptors, indicating potential applications in developing antimicrobial agents (Ağirbaş, Kemal, & Budak, 2011).

Synthesis and Structural Analysis

The compound and its derivatives have been the focus of various synthetic strategies. For example, long-range diastereoselectivity in an Ugi reaction has been reported for the stereocontrolled and diversity-oriented synthesis of tetrahydrobenzo[f][1,4]oxazepines, demonstrating a method for diastereoselective preparation and introduction of diversity in drug-like compounds in a few steps (Banfi et al., 2013).

Fungicidal Activity

(E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues have demonstrated moderate to high activities against eight phytopathogenic fungi, suggesting their potential as fungicidal candidates for crop protection. This indicates their utility in agricultural science for managing fungal infections in crops (Yang et al., 2017).

Neuroleptic and Hypnotic Agents

Synthesis of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones has been explored for their anticonvulsant and hypnotic effects. The compounds displayed anticonvulsant activities in the maximal electroshock (MES) test, with one compound showing significant hypnotic effects, enhancing the pentobarbital-induced sleep in animal models (Deng et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of 4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one is annexin A7 GTPase (ANXA7) . ANXA7 is a protein that plays a crucial role in cellular processes such as cell division and growth .

Mode of Action

this compound, also known as ABO, interacts with ANXA7 and inhibits its function . This interaction suppresses the aggregation of heterochromatin protein (HP1γ), an indicator of senescence-associated heterochromatin foci (SAHF), which is often used as a biological marker for senescent cells .

Biochemical Pathways

The compound affects the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) signaling pathway . ABO decreases AMPK phosphorylation and increases the phosphorylation level and activity of mTOR . This modulation of the AMPK/mTOR pathway indirectly regulates HP1γ phosphorylation .

Result of Action

The inhibition of ANXA7 by this compound results in the suppression of SAHF formation and senescence . This leads to the inhibition of the senescence of human dermal fibroblasts (HDFs) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of an AMPK activator or mTOR inhibitor can prevent ABO from increasing HP1γ phosphorylation

Análisis Bioquímico

Biochemical Properties

4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with nitric oxide synthase, endothelial, influencing the production of nitric oxide, a critical signaling molecule in various physiological processes . Additionally, this compound may interact with other enzymes involved in oxidative stress responses, such as those related to antioxidant activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the AMPK/mTOR pathway, which plays a crucial role in cellular energy homeostasis and metabolism . This compound’s impact on gene expression can lead to changes in cellular behavior, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in biochemical pathways. For example, its interaction with nitric oxide synthase can modulate nitric oxide production, affecting various physiological processes . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its stability under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies can result in sustained alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antioxidant activity and modulation of cellular metabolism . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may influence the cAMP signaling pathway, which is essential for cellular communication and metabolic regulation . Additionally, this compound can affect the biosynthesis of secondary metabolites, contributing to its diverse biochemical activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for elucidating its cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its presence in mitochondria can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is vital for comprehending its biochemical and cellular effects.

Propiedades

IUPAC Name |

4-(2-aminoethyl)-2-methyl-5H-1,4-benzoxazepin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9-12(15)14(7-6-13)8-10-4-2-3-5-11(10)16-9/h2-5,9H,6-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMQHFIEXYXWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CC2=CC=CC=C2O1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Propyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1475688.png)

![(6-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1475698.png)

![(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1475704.png)